N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide

Description

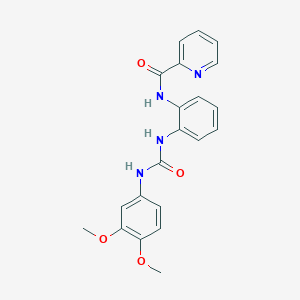

N-(2-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)picolinamide is a picolinamide derivative featuring a urea linkage connecting a 3,4-dimethoxyphenyl group to a phenyl ring, which is further substituted with a picolinamide moiety. This structure combines a rigid aromatic framework with polar functional groups (ureido and picolinamide), making it a candidate for targeting enzymes or receptors involved in diseases such as cancer or inflammatory disorders.

Properties

IUPAC Name |

N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-18-11-10-14(13-19(18)29-2)23-21(27)25-16-8-4-3-7-15(16)24-20(26)17-9-5-6-12-22-17/h3-13H,1-2H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUHONSJHJTIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide typically involves the reaction of 3,4-dimethoxyaniline with isocyanate derivatives to form the ureido intermediate. This intermediate is then coupled with picolinic acid or its derivatives under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the picolinamide group can interact with other binding sites. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogs differ in substituents on the phenyl rings, urea linkage, or picolinamide group:

Physicochemical Properties

- Solubility : The target compound’s 3,4-dimethoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 9c and 10g), which exhibit higher logP values due to chloro/trifluoromethyl groups .

- Melting Points : Ureido-linked compounds generally show higher melting points (>200°C) due to hydrogen bonding, as seen in analogs like 3d (3-Chloro-N-(2-chloro-4-(picolinimidamido)phenyl)-4-(picolinimidamido)benzamide) .

Biological Activity

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, interactions with various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula , featuring a picolinamide core substituted with a ureido group and a 3,4-dimethoxyphenyl moiety. These structural characteristics contribute to its biological activity:

- Picolinamide Core : Enhances interaction with biological targets.

- Ureido Group : Facilitates hydrogen bonding, crucial for binding interactions.

- Dimethoxyphenyl Moiety : Increases lipophilicity, potentially enhancing membrane permeability.

This compound primarily acts as a multi-kinase inhibitor. It is known to target several key kinases involved in cancer progression:

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : IC50 = 90 nM

- FGFR-1 (Fibroblast Growth Factor Receptor 1) : IC50 = 57 nM

- B-Raf Proto-Oncogene : IC50 = 22 nM

These kinases play significant roles in tumor growth and angiogenesis, making them critical targets for cancer therapies .

In Vitro Studies

Several studies have demonstrated the anti-cancer potential of this compound through various assays:

- Cell Proliferation Assays : this compound exhibited significant antiproliferative activity against various cancer cell lines. For instance, it showed promising results against renal cancer cell lines with low GI50 values (concentration required to inhibit cell growth by 50%) indicating high potency .

- Mechanistic Studies : Molecular docking studies have elucidated the binding modes of the compound to target kinases, revealing key interactions that contribute to its inhibitory effects. These studies suggest that the compound effectively competes with ATP for binding to the kinase active sites.

Case Studies

- Renal Cell Carcinoma :

- Antibacterial Activity :

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sorafenib | Urea moiety and aromatic rings | Multi-kinase inhibitor for cancer |

| Benzothiazole derivatives | Heterocyclic structure with similar substituents | Anticancer properties against renal cell carcinoma |

| 1,3,4-Oxadiazole derivatives | Contains oxadiazole ring and carboxamide | STAT3 inhibition and anticancer activity |

This compound stands out due to its specific combination of structural features that enhance its binding affinity and selectivity toward certain kinases compared to other similar compounds.

Q & A

Q. Why do certain crystalline forms show unexpected solubility profiles despite similar lattice energies?

- Methodological Answer : Surface chemistry (e.g., hydroxyl groups from solvents trapped in the lattice) or particle size distribution (nanocrystals vs. micronized powder) may override thermodynamic predictions. Use inverse gas chromatography (IGC) to measure surface free energy and AFM to map morphology. Adjust milling or crystallization solvents to control surface properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.